Tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which incorporates a tert-butyl group and an oxo functionality. The molecular formula for this compound is C12H21NO4, with a molecular weight of approximately 243.30 g/mol. The compound's structure features multiple functional groups, including a hydroxy group that contributes to its biological activity and a carboxylate that enhances its solubility in organic solvents.
This compound can be classified within the category of spirocyclic compounds, which are known for their unique structural properties and potential applications in medicinal chemistry. Its synthesis typically involves multi-step organic reactions starting from readily available precursors, making it a significant intermediate in the synthesis of various complex organic molecules.
The synthesis of tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate generally involves the following steps:
The molecular structure of tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can be represented using various chemical notations:
| Property | Value |
|---|---|
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | tert-butyl (8R)-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
| InChI | InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13... |
| InChI Key | MARFMSGANKPOFT-SECBINFHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC2(CC@HCCO2)C1 |
The spirocyclic framework allows for unique interactions with biological targets, potentially influencing its pharmacological properties.
Tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo several types of chemical reactions:
Typical reagents include:
The products formed depend on the specific conditions applied during these reactions, leading to various derivatives that may have distinct properties and applications .
Preliminary studies suggest potential interactions with cytochrome P450 enzymes, which are critical in drug metabolism.
Tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate exhibits several notable physical and chemical properties:
Tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has potential applications across various fields:
Ongoing research aims to explore additional applications in medicinal chemistry and materials science, focusing on optimizing its therapeutic efficacy through interaction studies with biological targets .
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: